REACTION_CXSMILES
|
Cl[O-].[Na+].[OH-].[Na+].C([CH:9]1[CH:14]([C:15](=O)[NH2:16])[CH:13]2[CH2:18][CH:10]1CC2)(O)=O.Cl.[C:20]1([S:26](Cl)(=[O:28])=[O:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[C:30]([O:33]CC)(=[O:32])[CH3:31]>>[C:30]([CH:31]1[CH:15]([NH:16][S:26]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(=[O:28])=[O:27])[CH:14]2[CH2:9][CH:10]1[CH2:18][CH2:13]2)([OH:33])=[O:32] |f:0.1,2.3|
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
141.59 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
206 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-carboxy-3-carbamoylnorbornane
|
Quantity
|
50.39 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1C2CCC(C1C(N)=O)C2
|
Name
|
2a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
52.6 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
While the mixture is stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises upto approximately 30° C
|
Type
|
STIRRING
|
Details
|
Upon continuous stirring for about 30 minutes on a bath of 125° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
rises upto 100° C
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
ice-cooled
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the pH of the reaction, mixture
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for another 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer is dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of toluene and ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1C2CCC(C1NS(=O)(=O)C1=CC=CC=C1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.4 g | |
YIELD: PERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |